molecular formula C12H19N B1416300 4-ethyl-N-(2-methylpropyl)aniline CAS No. 537041-63-7

4-ethyl-N-(2-methylpropyl)aniline

Cat. No.: B1416300
CAS No.: 537041-63-7
M. Wt: 177.29 g/mol
InChI Key: LABMSHZWRXZHSW-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-methylpropyl)aniline, also known as N-(4-ethylphenyl)-N-isobutylamine, is an organic compound with the molecular formula C12H19N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by an ethyl group and an isobutyl group. This compound is used in various chemical reactions and has applications in different scientific fields.

Scientific Research Applications

4-ethyl-N-(2-methylpropyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Employed in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “4-ethyl-N-(2-methylpropyl)aniline” were not found, research into aniline derivatives continues to be a promising field. For example, the modification of aniline monomers to study the effect of the substituent on the respective polymer has shown potential for the design of chemical sensors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-methylpropyl)aniline can be achieved through several methods. One common method involves the alkylation of aniline with 4-ethylbromobenzene and 2-methylpropylamine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine and facilitate the nucleophilic substitution reaction.

Another method involves the reduction of 4-ethyl-N-(2-methylpropyl)nitrobenzene using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This method is often used in industrial settings due to its efficiency and scalability.

Industrial Production Methods

In industrial production, this compound is typically synthesized through catalytic hydrogenation of the corresponding nitro compound. The process involves the use of a palladium or platinum catalyst and hydrogen gas under controlled temperature and pressure conditions. This method is preferred for large-scale production due to its high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(2-methylpropyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reduction reactions can convert the compound back to its parent amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Nitroso or nitro derivatives

    Reduction: Parent amine

    Substitution: Various substituted derivatives depending on the electrophile used

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-ethyl-N-(2-methylpropyl)aniline can be compared with other similar compounds, such as:

    N-ethyl-N-isopropylaniline: Similar structure but with an isopropyl group instead of an isobutyl group.

    N-ethyl-N-methylphenylamine: Similar structure but with a methyl group instead of an isobutyl group.

    N-ethyl-N-phenylamine: Lacks the additional alkyl group on the nitrogen.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and isobutyl groups on the nitrogen atom can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

4-ethyl-N-(2-methylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-11-5-7-12(8-6-11)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABMSHZWRXZHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To potassium iodide (5342 mg, 32.2 mmol), [Cp*IrCl2]2 (128 mg, 0.161 mmol) and 4-ethylaniline (2 mL, 16.09 mmol) at room temperature, was added 2-methylpropan-1-ol (5.94 mL, 64.4 mmol), followed by water (10 mL). The reaction vessel was sealed and heated by microwaves (Biotage Initiator) to 150° C. for 90 minutes. After cooling the reaction mixture was diluted with water (10 mL) and dichloromethane (20 mL) then stirred vigorously for 3 minutes. The organic phase was separated by hydrophobic frit. The aqueous phase was diluted with further dichloromethane (10 mL) and again stirred vigorously for 2 minutes, then the organics separated by hydrophobic frit. The combined organic fractions were evaporated in vacuo to give the crude product as a brown oil. The crude was purified by silica (Si) chromatography (0-50% dichloromethane-cyclohexane gradient). The appropriate fractions were combined and evaporated in vacuo to give the required product, 2.612 g, as a pale yellow oil. LCMS [LCMS1] Rt 0.96 min, m/z (ES+) 178 (M+H).
Quantity
5342 mg
Type
reactant
Reaction Step One
[Compound]
Name
IrCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2
Quantity
128 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5.94 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2-methyl-1-propanol (5.94 mL, 64.40 mmol), 4-ethylaniline (2 mL, 16.09 mmol), potassium iodide (5.342 g, 32.2 mmol) and [Cp*IrCl2]2 (128 mg, 0.161 mmol) was prepared in water (10 mL). This mixture was heated by microwaves to 150° C. for 1.5 hours. After cooling, the reaction mixture was diluted with dichloromethane (20 mL) and water (10 mL) then stirred vigorously for 3 minutes. The organic phase was separated (hydrophobic frit) and the aqueous phase was diluted with further dichloromethane (10 mL) then stirred vigorously for 2 minutes and separated (hydrophobic frit). The combined organic fractions were evaporated in vacuo to give the crude product as a brown oil. The crude was purified by flash silica (Si) chromatography (using a 0-50% dichloromethane-cyclohexane gradient). The appropriate fractions were combined and evaporated in vacuo to give the title compound as a pale yellow oil. (1.9285 g, 77%). LCMS (M+1) 178, RT 0.91 mins.
Quantity
5.94 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5.342 g
Type
reactant
Reaction Step One
[Compound]
Name
IrCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2
Quantity
128 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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